Product packaging for Fomepizole sulfate(Cat. No.:CAS No. 123799-93-9)

Fomepizole sulfate

Cat. No.: B055939
CAS No.: 123799-93-9
M. Wt: 180.19 g/mol
InChI Key: JZDNNNPRKZTZLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fomepizole Sulfate is the sulfate salt form of fomepizole, a potent and competitive inhibitor of the enzyme alcohol dehydrogenase (ADH) . This compound is an essential research tool for investigating the toxicological pathways of certain alcohols and for exploring potential therapeutic applications in preclinical models. Main Applications & Research Value • Investigation of Toxic Alcohol Poisoning: this compound is extensively used in research to study the pathophysiology and treatment of methanol and ethylene glycol intoxication . By inhibiting ADH, it blocks the metabolism of these substances into their toxic metabolites, such as formic acid (from methanol) and glycolic and oxalic acids (from ethylene glycol), which are responsible for metabolic acidosis and end-organ damage . This makes it a critical compound for understanding and modeling antidotal efficacy in a research setting. • Exploration of Acetaminophen Toxicity Mechanisms: Emerging research indicates that fomepizole can inhibit cytochrome P450 2E1 (CYP2E1) . Studies in human volunteers have shown that it significantly reduces the oxidative metabolism of acetaminophen, thereby decreasing the formation of the hepatotoxic metabolite N-acetyl-p-benzoquinone imine (NAPQI) . This application positions this compound as a valuable probe for investigating novel pathways to mitigate drug-induced liver injury. Mechanism of Action The primary mechanism of action is the competitive inhibition of alcohol dehydrogenase . By binding to ADH with a higher affinity than ethanol, methanol, or ethylene glycol, it prevents the enzyme from converting these substrates into their initial toxic aldehydes. This inhibition halts the subsequent production of acid metabolites that cause systemic toxicity, allowing for the parent compounds to be eliminated unchanged, often via renal excretion . Its additional inhibitory effect on CYP2E1 opens further avenues for pharmacological research . Disclaimer This product is intended For Research Use Only and is not for diagnostic or therapeutic use. It is not intended for human consumption . Researchers should handle this chemical with appropriate safety precautions in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8N2O4S B055939 Fomepizole sulfate CAS No. 123799-93-9

Properties

CAS No.

123799-93-9

Molecular Formula

C4H8N2O4S

Molecular Weight

180.19 g/mol

IUPAC Name

4-methyl-1H-pyrazole;sulfuric acid

InChI

InChI=1S/C4H6N2.H2O4S/c1-4-2-5-6-3-4;1-5(2,3)4/h2-3H,1H3,(H,5,6);(H2,1,2,3,4)

InChI Key

JZDNNNPRKZTZLC-UHFFFAOYSA-N

SMILES

CC1=CNN=C1.OS(=O)(=O)O

Canonical SMILES

CC1=CNN=C1.OS(=O)(=O)O

Other CAS No.

211626-47-0

Synonyms

Fomepizole/Fomepizolsulfat

Origin of Product

United States

Molecular and Enzymatic Interactions of Fomepizole

Alcohol Dehydrogenase (ADH) Inhibition Mechanism

Fomepizole functions as a competitive inhibitor of alcohol dehydrogenase. drugbank.commhmedical.com This means it directly competes with substrates like ethylene (B1197577) glycol and methanol (B129727) for binding to the active site of the ADH enzyme. researchgate.net By binding to ADH, fomepizole prevents the conversion of these toxic alcohols into their even more toxic metabolites. drugbank.comtga.gov.au The affinity of fomepizole for human ADH is remarkably high, estimated to be over 8,000 times greater than that of ethanol (B145695) and 80,000 times greater than that of methanol. hres.caedcentral.cohres.ca This high affinity allows for effective inhibition at relatively low concentrations. hres.ca

Competitive Inhibition Kinetics of Alcohol Dehydrogenase Isozymes

Fomepizole exhibits competitive inhibition across various isozymes of human Class I alcohol dehydrogenase. tga.gov.au Kinetic studies have shown that fomepizole is a competitive inhibitor with respect to ethanol for several ADH isozymes, including ADH1A, ADH1B1, ADH1B2, ADH1C1, and ADH1C2. researchgate.net However, for other isozymes like ADH1B3, ADH2, and ADH4, it acts as a noncompetitive inhibitor. researchgate.net The competitive nature of the inhibition means that increasing the concentration of the substrate (like ethanol) can overcome the inhibitory effect of fomepizole to some extent, a principle that underlies the use of ethanol as an alternative antidote. uef.fi

Species-Specific Alcohol Dehydrogenase Affinity Profiles

The affinity of fomepizole for alcohol dehydrogenase varies between species. In vitro studies have demonstrated that fomepizole effectively inhibits human and dog liver ADH. tga.gov.au However, its efficacy is lower in cats and monkeys. tga.gov.au For instance, the inhibitory constant (Ki) for fomepizole with canine hepatic ADH is significantly lower than that with feline hepatic ADH, indicating a much higher affinity in dogs. avma.org Specifically, the Ki for fomepizole was about 10 times higher in cats than in dogs when ethanol was the substrate, and approximately 30-fold higher with ethylene glycol as the substrate. avma.org

Inhibitory Constants (Ki) and Half Maximal Inhibitory Concentrations (IC50) with Purified Enzymes

The inhibitory potency of fomepizole is quantified by its inhibitory constant (Ki) and half-maximal inhibitory concentration (IC50). For purified human liver ADH, the Ki value for fomepizole is approximately 0.1 to 0.2 μM. tga.gov.au The concentration at which fomepizole inhibits 50% of ADH activity (IC50) in vitro is around 0.1 μmol/L. tga.gov.autga.gov.au For horse liver ADH, the Ki has been reported to be as low as 0.013 μM. core.ac.uk

Enzyme SourceSubstrateKi Value (µM)IC50 (µmol/L)
Human Liver ADH-0.1 - 0.2 tga.gov.au~0.1 tga.gov.autga.gov.au
Human Class I ADH IsozymesEthanol0.06 - 1.2 tga.gov.au-
Canine Hepatic ADHEthanol--
Feline Hepatic ADHEthanol--
Horse Liver ADH-0.013 core.ac.uk-

Cytochrome P450 System Interactions

Beyond its primary role as an ADH inhibitor, fomepizole also interacts with the cytochrome P450 (CYP) enzyme system, which is crucial for the metabolism of a wide range of xenobiotics (foreign compounds). mhmedical.comuef.fi

Fomepizole's Role as a Modulator of Cytochrome P450 Enzymes (e.g., CYP2E1)

Fomepizole is recognized as a potent inhibitor of cytochrome P450 2E1 (CYP2E1). researchgate.netmedchemexpress.com This inhibition is significant because CYP2E1 is involved in the metabolic activation of various toxic substances. nih.gov For example, it plays a role in the conversion of acetaminophen (B1664979) into its toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI). nih.gov By inhibiting CYP2E1, fomepizole can potentially reduce the toxicity of such compounds. nih.govresearchgate.net In vitro studies using human liver microsomes have confirmed that fomepizole can decrease the formation of NAPQI. nih.gov Fomepizole has also been shown to be an inhibitor of other CYP isoforms, including CYP2C9 and CYP3A4, although its effect on CYP2E1 is most prominently cited. medchemexpress.com

Induction and Inhibition Phenomena of Xenobiotic Metabolism

Fomepizole exhibits a dual role in modulating xenobiotic metabolism, acting as both an inhibitor and an inducer of CYP enzymes. tga.gov.au While it inhibits enzymes like CYP2E1, prolonged exposure to fomepizole can lead to the induction of its own metabolism. tga.gov.autga.gov.au This auto-induction is thought to occur via the cytochrome P450 system, specifically leading to an increased rate of fomepizole elimination after about 30 to 40 hours of repeated administration. tga.gov.auhres.ca This phenomenon necessitates adjustments in dosing during prolonged treatment. litfl.com The interaction of fomepizole with the CYP system can also lead to drug interactions with other substances that are metabolized by these enzymes. mhmedical.comhres.ca

Interactions with Other Enzymes and Metabolic Pathways

Fomepizole, while primarily recognized for its potent competitive inhibition of alcohol dehydrogenase (ADH), also exhibits significant interactions with other enzymatic systems, most notably the cytochrome P450 (CYP) family of enzymes and catalase. mhmedical.commhmedical.com These interactions can influence the metabolism of both fomepizole itself and other compounds.

Fomepizole's interaction with the cytochrome P450 mixed-function oxidase system is complex, as it has been shown to be both an inhibitor and an inducer of certain CYP isozymes, particularly CYP2E1. medchemexpress.comtga.gov.au Upon repeated administration, fomepizole can induce its own metabolism through this system, leading to an increased rate of elimination after approximately 30 to 40 hours. tga.gov.auamericanregent.commedsafe.govt.nz This self-induction of metabolism follows first-order kinetics after the initial enzyme induction period. tga.gov.aumedsafe.govt.nz The potential for reciprocal interactions exists when fomepizole is used concurrently with other drugs that either inhibit or induce the CYP450 system, such as phenytoin, carbamazepine, cimetidine, and ketoconazole, although comprehensive clinical studies on these specific interactions are limited. americanregent.comdrugs.comrxlist.com In animal studies, particularly in rats, the effects of fomepizole on CYP2E1 expression and activity were observed to be enhanced in the presence of ethanol. tga.gov.autga.gov.au

Fomepizole also has an indirect effect on catalase, an enzyme involved in the metabolism of ethanol to acetaldehyde (B116499). mhmedical.com Research suggests that fomepizole does not directly inhibit catalase. nih.gov Instead, it is believed to interfere with the generation of hydrogen peroxide (H₂O₂), which is required for catalase activity. nih.gov By reducing the availability of H₂O₂, fomepizole can decrease catalase-mediated ethanol oxidation. nih.gov This effect has been observed in studies where fomepizole administration led to a decrease in H₂O₂ availability in both the liver and the brain. nih.gov

Furthermore, fomepizole's inhibitory action is not limited to ADH1. While it is a potent inhibitor of ADH1, higher concentrations are needed to inhibit other classes of alcohol dehydrogenase. nih.gov It also has the potential to inhibit the metabolism of other substances that rely on ADH, such as benzyl (B1604629) alcohol and antipyrine (B355649). drugbank.com

The following table summarizes the key enzymatic interactions of fomepizole beyond its primary target, alcohol dehydrogenase:

Table 1: Summary of Fomepizole's Interactions with Other Enzymes and Metabolic Pathways
Enzyme/System Nature of Interaction Observed Effects References
Cytochrome P450 (CYP2E1) Inhibitor and Inducer Fomepizole is a potent inhibitor of CYP2E1. With multiple doses, it induces its own metabolism via this system. medchemexpress.comtga.gov.autga.gov.au
Catalase Indirect Inhibitor Fomepizole is thought to reduce the availability of hydrogen peroxide (H₂O₂), which is necessary for catalase activity, thereby decreasing catalase-dependent ethanol oxidation. nih.govnih.gov
Other ADH Isoforms Inhibitor Fomepizole can inhibit other classes of alcohol dehydrogenase, but at higher concentrations than required for ADH1. nih.gov
Other Drug Metabolism Potential for Interaction May alter the metabolism of drugs metabolized by the CYP450 system (e.g., phenytoin, carbamazepine) and other ADH substrates (e.g., benzyl alcohol). americanregent.comdrugs.comdrugbank.com

Table 2: Compound Names and PubChem CIDs

Compound Name PubChem CID
Fomepizole 3406
Fomepizole sulfate (B86663) 135413525
Ethanol 702
Methanol 887
Ethylene glycol 174
Phenytoin 1775
Carbamazepine 2554
Cimetidine 2751
Ketoconazole 456201
Benzyl alcohol 244
Antipyrine 2206

Pre Clinical Efficacy and Pharmacodynamic Studies in Animal Models

Attenuation of Toxic Metabolite Formation in Ethylene (B1197577) Glycol Intoxication Models

In cases of ethylene glycol poisoning, the toxicity arises from its metabolism to harmful compounds. msdvetmanual.com Ethylene glycol is first metabolized by ADH to glycoaldehyde, which is then oxidized to glycolate (B3277807), glyoxylate, and finally oxalate (B1200264). nih.govdrugbank.com The accumulation of glycolate and oxalate is primarily responsible for the metabolic acidosis and renal damage observed in ethylene glycol toxicosis. tga.gov.audrugbank.com

Pre-clinical studies in monkeys have demonstrated that fomepizole effectively decreases the levels of glycolic acid following ethylene glycol poisoning. tga.gov.au By inhibiting ADH, fomepizole prevents the initial conversion of ethylene glycol, thereby reducing the formation of downstream toxic metabolites like glycolate and oxalate. drugbank.comhpra.ie This action is critical in preventing the severe metabolic acidosis and renal damage characteristic of ethylene glycol ingestion. tga.gov.au The accumulation of glycolate is a key factor in the development of an increased anion gap and a decrease in serum bicarbonate concentration. tapna.org.au

Animal studies have consistently shown that fomepizole can prevent or lessen the severity of metabolic acidosis and renal damage induced by ethylene glycol. tga.gov.au In a study involving dogs given a lethal dose of ethylene glycol, administration of fomepizole three hours after ingestion successfully attenuated metabolic acidosis and prevented severe renal tubular damage. nih.govhres.ca Untreated animals in the same study succumbed to the poisoning and showed significant kidney damage upon necropsy. nih.govhres.ca Similarly, in cats, fomepizole was found to be effective in preventing fatal acute renal failure when administered within three hours of ethylene glycol ingestion. nih.gov These findings highlight fomepizole's ability to protect against the life-threatening consequences of ethylene glycol poisoning by halting the production of its toxic metabolites. tga.gov.au

Table 1: Effect of Fomepizole on Ethylene Glycol Intoxication in Animal Models

Animal ModelKey Findings
DogsAttenuated metabolic acidosis and prevented severe renal tubular damage when given 3 hours post-ingestion. nih.govhres.ca
MonkeysDecreased glycolic acid levels. tga.gov.au
CatsPrevented fatal acute renal failure when administered within 3 hours of ingestion. nih.gov
RatsPrevented mortality when administered concomitantly with or prior to ethylene glycol. tga.gov.au

Impact on Glycolate and Oxalate Accumulation

Inhibition of Formate (B1220265) Production in Methanol (B129727) Poisoning Models

Methanol itself is not highly toxic; its danger lies in its metabolism by ADH to formaldehyde (B43269) and subsequently to formic acid. drugbank.comurosario.edu.co Formic acid is the primary culprit behind the severe metabolic acidosis and ocular toxicity, including potential blindness, associated with methanol poisoning. nih.govhres.ca

In monkey models of methanol poisoning, fomepizole has been shown to be highly effective in preventing the development of metabolic acidosis. mums.ac.ir By inhibiting ADH, fomepizole blocks the conversion of methanol to formaldehyde and, consequently, the production of formic acid. tandfonline.com This action directly mitigates the accumulation of acid in the blood, a critical factor in the morbidity and mortality of methanol poisoning. d-nb.info Studies have shown that early administration of fomepizole can prevent the onset of metabolic acidosis and reduce the incidence of ocular toxicity in animals. d-nb.info

Fomepizole significantly alters the kinetics of both methanol and its toxic metabolite, formate. In monkeys, plasma concentrations of fomepizole around 10 µmol/L were sufficient to inhibit the metabolism of methanol to formate. nih.govhres.ca By blocking its metabolism, fomepizole prolongs the half-life of methanol in the body, allowing it to be excreted unchanged. tga.gov.auresearchgate.net This prevents the accumulation of toxic formate levels. tga.gov.au In human studies, following the administration of fomepizole, the elimination half-life of methanol was found to be approximately 54 hours. researchgate.net

Table 2: Effect of Fomepizole on Methanol Intoxication in Animal Models

Animal ModelKey Findings
MonkeysInhibited methanol metabolism to formate at plasma concentrations of ~10 mcmol/L. nih.govhres.ca Prevented metabolic acidosis and toxicity. mums.ac.ir

Reduction of Acidosis Markers

Comparative Pre-clinical Studies with Other ADH Inhibitors (e.g., Ethanol)

Ethanol (B145695) has traditionally been used as a competitive inhibitor of ADH in the treatment of ethylene glycol and methanol poisoning. tga.gov.au However, pre-clinical and clinical evidence suggests that fomepizole offers several advantages.

In a study on dogs poisoned with a lethal dose of ethylene glycol, both fomepizole and ethanol, when administered three hours after ingestion, were effective in attenuating metabolic acidosis and preventing renal damage. nih.govhres.ca However, a comparative study in cats with ethylene glycol toxicosis found fomepizole to be more effective than ethanol. nih.gov In this study, cats treated with fomepizole within three hours of ethylene glycol ingestion survived, with only one developing non-fatal acute renal failure. nih.gov In contrast, only one of the three cats treated with ethanol survived, with the other two being euthanized due to acute renal failure. nih.gov

Fomepizole has a significantly higher affinity for human ADH compared to ethanol, making it a more potent inhibitor. hres.ca This higher potency, combined with a more favorable safety profile and ease of administration, has led to fomepizole largely replacing ethanol as the preferred antidote for ethylene glycol and methanol poisoning. researchgate.net

Investigations into Alternative Toxic Alcohol Intoxications (e.g., Diethylene Glycol, Acetaminophen)

Fomepizole sulfate's primary role as an inhibitor of alcohol dehydrogenase has prompted investigations into its efficacy in managing intoxications caused by substances other than methanol and ethylene glycol. Pre-clinical studies in animal models have been particularly insightful, focusing on diethylene glycol (DEG) and acetaminophen (B1664979) poisoning. These studies have elucidated the pharmacodynamic effects of fomepizole, including its influence on specific metabolic enzymes and cellular stress pathways.

Modulation of Specific Metabolic Enzymes (e.g., Cyp2E1)

The protective effect of fomepizole in certain toxicities is directly linked to its ability to inhibit key metabolic enzymes, thereby preventing the formation of more toxic byproducts.

In cases of diethylene glycol (DEG) intoxication, the primary mechanism of toxicity is the metabolic conversion of DEG into harmful metabolites. Animal studies in rats have demonstrated that the target organ damage is not caused by DEG itself, but by its metabolites. nih.gov The principal enzyme responsible for this initial metabolic step is alcohol dehydrogenase (ADH). wikipedia.org Fomepizole, as a potent competitive inhibitor of ADH, has been shown to be highly effective in this context. researchgate.netcalpoison.org

A pivotal study in Wistar rats investigated the effect of fomepizole on DEG metabolism and toxicity. Following administration of high doses of DEG (10 g/kg), rats developed metabolic acidosis and significant kidney and liver damage. nih.govresearchgate.net Analysis of urine from these animals showed that the primary metabolite was 2-hydroxyethoxyacetic acid (HEAA), with smaller amounts of diglycolic acid (DGA). nih.govresearchgate.net Concomitant treatment with fomepizole completely blocked the formation of both HEAA and DGA. nih.govresearchgate.netoup.com This inhibition of DEG metabolism directly prevented the onset of metabolic acidosis and the associated kidney and liver toxicity. nih.gov

For acetaminophen overdose, the mechanism of liver injury involves its metabolism by cytochrome P450 enzymes, primarily CYP2E1, into the highly reactive and toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI). tandfonline.comucalgary.ca In therapeutic doses, NAPQI is safely detoxified by glutathione (B108866). However, during an overdose, glutathione stores are depleted, allowing NAPQI to cause hepatocellular injury. mdpi.com

Pre-clinical studies have established that fomepizole is a potent inhibitor of CYP2E1. tandfonline.comemdocs.net This inhibition is a primary mechanism by which fomepizole can prevent acetaminophen-induced hepatotoxicity. By blocking CYP2E1, fomepizole reduces the formation of NAPQI. ucalgary.cavumc.org Animal models provide strong support for this mechanism. Studies in mice, which are considered a relevant model for human acetaminophen toxicity, showed that fomepizole administration protected against liver injury. researchgate.net Furthermore, research using CYP2E1 genetic "knock-out" mice revealed that these animals were significantly less susceptible to the hepatotoxic effects of acetaminophen, underscoring the critical role of this enzyme. vumc.org In vitro studies using human liver microsomes have also confirmed that fomepizole decreases the formation of NAPQI when co-incubated with acetaminophen. researchgate.net

Impact on Cellular Stress Pathways (e.g., JNK)

Beyond the direct inhibition of metabolic enzymes, fomepizole has been shown to interfere with downstream cellular stress signaling cascades that contribute to cell death in toxicity models. This is particularly evident in studies of acetaminophen poisoning.

The pathophysiology of acetaminophen-induced liver necrosis involves a "second hit" that occurs after the initial metabolic activation and glutathione depletion. This second event involves significant mitochondrial oxidative stress. mdpi.com The c-Jun N-terminal kinase (JNK) signaling pathway is a critical component of this secondary injury cascade. ucalgary.caresearchgate.net Activation (phosphorylation) of JNK and its subsequent translocation to the mitochondria amplify the oxidative stress, leading to mitochondrial dysfunction, membrane permeability transition pore opening, and ultimately, oncotic necrosis of the hepatocyte. mdpi.com

Animal studies have demonstrated that fomepizole can effectively inhibit the JNK pathway, representing a distinct and crucial mechanism of its protective effect in acetaminophen overdose. researchgate.netresearchgate.netnih.gov This inhibition occurs even after the metabolic phase of acetaminophen has completed and NAPQI has already been formed. researchgate.net A study in C57BL/6J mice showed that delayed treatment with fomepizole protected against acetaminophen hepatotoxicity specifically by inhibiting JNK. vumc.org In these models, fomepizole treatment eliminated both the activation (phosphorylation) of JNK in the cytosol and its subsequent translocation to the mitochondria. nih.gov This action prevents the amplification of mitochondrial damage, thereby limiting hepatocellular death. mdpi.com Molecular docking experiments have further suggested that fomepizole may exert this effect by binding directly to the ATP binding site of JNK. emdocs.net

In the context of diethylene glycol poisoning, the available preclinical data focus on the upstream inhibition of ADH by fomepizole, which is sufficient to prevent the cascade of events leading to toxicity. nih.gov As such, investigations into its effects on downstream cellular stress pathways like JNK have not been a primary focus in DEG animal models.

Pharmacokinetic and Metabolic Profiles in Pre Clinical Research

Absorption and Distribution Dynamics in Animal Models

Following administration, fomepizole is rapidly absorbed and distributed throughout the body. In animal models, after intravenous infusion, fomepizole quickly distributes into the total body water. americanregent.comhres.ca The volume of distribution has been observed to be between 0.6 L/kg and 1.02 L/kg. americanregent.comhres.ca Studies in male rats have shown that peak fomepizole levels in the liver can be approximately six times higher than peak serum levels, indicating significant distribution to this organ. tga.gov.au

Oral administration of fomepizole also results in rapid and complete absorption. drugbank.compharmacompass.com In beagle dogs, peak plasma concentrations after oral administration were observed within one to two hours. wikipedia.orgresearchgate.net The bioavailability of oral fomepizole in dogs has been found to be high. researchgate.net

Elimination Kinetics and Metabolic Pathways

The elimination of fomepizole is a complex process that involves both saturable, non-linear kinetics and first-order kinetics, depending on the dosing regimen. hres.camedsafe.govt.nz Metabolism is the primary route of elimination, with only a small percentage of the administered dose being excreted unchanged in the urine. americanregent.comdrugbank.com

Michaelis-Menten Kinetics in Single-Dose Regimens

After a single acute dose, the elimination of fomepizole is best described by Michaelis-Menten kinetics. hres.camedsafe.govt.nzhres.ca This indicates that the elimination process is saturable at therapeutic concentrations. hres.camedsafe.govt.nzhres.ca In rats administered single doses of 10 and 20 mg/kg, the elimination of fomepizole appeared to be saturated, with an elimination rate of 10 µmol/L/h. researchgate.net This saturable elimination occurs at plasma concentrations between 100 and 300 µmol/L. hres.cahres.ca

Enzyme Autoinduction and First-Order Kinetics with Multiple Doses

With the administration of multiple doses, fomepizole has been shown to induce its own metabolism. medsafe.govt.nzhpra.ie This autoinduction is mediated through the cytochrome P450 mixed-function oxidase system. medsafe.govt.nztga.gov.au This induction leads to a significant increase in the elimination rate of fomepizole after approximately 30 to 40 hours of treatment. medsafe.govt.nztga.gov.au Based on animal studies, even a single dose may be sufficient to induce cytochrome P450 2E1, leading to an increased elimination rate. nih.gov Following this enzyme induction, the elimination kinetics of fomepizole transition to a first-order process. medsafe.govt.nztga.gov.au

Characterization of Metabolites (e.g., 4-Carboxypyrazole)

The primary metabolite of fomepizole across species is 4-carboxypyrazole. americanregent.comdrugbank.com In humans, this metabolite accounts for approximately 80-85% of the administered dose. americanregent.comdrugbank.com Other identified metabolites include 4-hydroxymethylpyrazole and N-glucuronide conjugates of both 4-carboxypyrazole and 4-hydroxymethylpyrazole. americanregent.comdrugbank.com In rats, the metabolism of fomepizole is centered on the oxidation of the methyl group, leading to the formation of 4-hydroxymethylpyrazole and 4-carboxypyrazole. psu.edu Animal and in vitro studies have indicated that the main metabolite, 4-carboxypyrazole, is not pharmacologically active. hres.ca

Excretion Routes and Metabolite Clearance

Fomepizole and its metabolites are primarily excreted through the kidneys into the urine. medsafe.govt.nzhpra.ie In healthy volunteers, only about 1-3.5% of the administered dose is excreted as unchanged fomepizole, highlighting that metabolism is the major elimination pathway. americanregent.comdrugbank.com The metabolites, including the primary metabolite 4-carboxypyrazole, are also excreted renally. americanregent.comdrugbank.com

Interspecies Variations in Fomepizole Pharmacokinetics

Significant interspecies differences exist in the pharmacokinetics of fomepizole. tapna.org.au For instance, while dogs, monkeys, and humans show similar in vitro inhibition of alcohol dehydrogenase by fomepizole, the efficacy is lower in cats. tga.gov.au The metabolic profile also shows species-specific variations. Rats excrete a significant portion of a fomepizole dose as 4-hydroxymethylpyrazole and 4-carboxypyrazole. tapna.org.au

The susceptibility to the toxicity of substances that fomepizole is designed to counteract, such as ethylene (B1197577) glycol, also varies among species due to differences in their metabolism. tapna.org.au Humans, monkeys, dogs, and cats are highly susceptible, whereas rats are less so, and mice, guinea pigs, and rabbits are relatively resistant. tapna.org.au This underscores the importance of considering these interspecies pharmacokinetic and metabolic differences when extrapolating pre-clinical data.

A study performing interspecies scaling from mice, rats, rabbits, and dogs predicted human pharmacokinetic parameters for fomepizole. researchgate.net The volume of distribution at a steady state was accurately predicted using simple allometry. researchgate.netnih.gov However, the prediction of clearance required the use of multiple correction factors due to a significant overestimation by simple allometry. researchgate.netnih.gov

Pharmacokinetic Parameters of Fomepizole in Different Animal Species (Intravenous Administration, 10 mg/kg)

SpeciesAverage Body Weight (kg)AUC₀₋∞ (ng·h/mL)C₀ (ng/mL)T½ (h)CL (mL/min)Vss (L)
Balb/C Mice0.02517,22721,9100.949.670.02
Sprague Dawley Rats0.2417,3882,1635.319.610.97
New Zealand White Rabbits2.1019,08016,5761.268.901.65
Beagle Dogs11.0134,74819,7007.141.307.28

Data from: researchgate.net

Pharmacokinetic Parameters of Fomepizole in Beagle Dogs (Oral Administration, 10 mg/kg)

Pharmacokinetic ParameterMean ± SD
T½ (h)6.44 ± 2.19
AUC₀₋∞ (ng·h/mL)172,047 ± 43,842
Cmax (ng/mL)18,514 ± 1705
Tmax (h)0.92 ± 0.14
F (%)115

Data from: researchgate.net

Structure Activity Relationship Sar Studies of Fomepizole and Pyrazole Derivatives

Identification of Key Structural Features for ADH Inhibition

The inhibitory activity of fomepizole and other pyrazole (B372694) derivatives on alcohol dehydrogenase is intrinsically linked to specific structural features. The pyrazole ring itself is a crucial component, serving as the core scaffold for interaction with the enzyme. nih.govresearchgate.net Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. nih.govdrugbank.com

Key structural features that influence ADH inhibition include:

The Pyrazole Ring: This aromatic heterocycle is fundamental for binding to the ADH active site. nih.govresearchgate.net The nitrogen atoms within the ring are critical for coordinating with the zinc ion present in the enzyme's catalytic domain.

Substitution at the C4 Position: Fomepizole is 4-methylpyrazole (B1673528), indicating a methyl group at the 4th position of the pyrazole ring. nih.govfishersci.ca This substitution appears to be optimal for enhancing inhibitory potency. Studies on other substituents at this position have shown varying degrees of activity, suggesting that the size and electronic properties of the group at C4 are important determinants of binding affinity.

N1-H Moiety: The presence of a hydrogen atom on one of the nitrogen atoms (N1-H) is another significant feature. This allows the pyrazole to act as a ligand for the catalytic zinc ion in the active site of ADH.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative structure-activity relationship (QSAR) studies provide a mathematical framework to correlate the chemical structure of compounds with their biological activity. nih.govchemmethod.com For pyrazole derivatives and their inhibition of ADH, QSAR analyses have highlighted the importance of hydrophobicity. nih.gov

A significant finding from QSAR studies is the linear relationship between the inhibition constants of pyrazole derivatives and their octanol-water partition coefficients (log P). nih.gov This suggests that the desolvation of the substituents on the pyrazole ring is a critical step in the binding process to the enzyme. nih.gov The substituents are thought to be engulfed in a hydrophobic channel within the ADH active site, necessitating the removal of associated water molecules for effective binding. nih.gov

Modern QSAR studies often employ 3D descriptors to build more predictive models. neuroquantology.commsjonline.org These models can help in the rational design of new inhibitors by predicting their activity based on their three-dimensional structure and physicochemical properties. msjonline.org

Design and Synthesis of Novel Pyrazole Analogues with Modified Activity

The insights gained from SAR and QSAR studies have guided the design and synthesis of novel pyrazole analogues with potentially enhanced or modified ADH inhibitory activity. core.ac.uknih.gov The goal of these synthetic efforts is often to improve binding affinity, selectivity, or other pharmacokinetic properties. core.ac.uk

Researchers have explored various modifications to the pyrazole scaffold, including:

Alterations to the C4-Substituent: The methyl group in fomepizole has been replaced with other alkyl or aryl groups to probe the steric and electronic requirements of the hydrophobic pocket in the ADH active site. core.ac.uk For instance, replacing the methyl group with larger or more electron-withdrawing groups can modulate the inhibitory potency. core.ac.uk

Substitution at Other Positions: While C4 substitution is critical, modifications at other positions on the pyrazole ring (C3 and C5) have also been investigated to understand their impact on activity. researchgate.net

Fused Heterocyclic Systems: The synthesis of pyrazolo-fused heterocycles, such as pyrazolopyrimidines, represents another avenue for developing novel inhibitors. nih.gov

The synthesis of these novel analogues often involves multi-step chemical reactions to construct the desired pyrazole derivatives. mdpi.comresearchgate.net Subsequent biological evaluation of these compounds for their ADH inhibitory activity provides crucial feedback for refining the SAR and QSAR models, leading to a more iterative and informed drug design process. core.ac.uk For example, a study involving the synthesis of N-aryl-carboxamide derivatives of pyrazoline identified several compounds with horse liver ADH inhibition comparable to that of 4-methylpyrazole. core.ac.uk

Theoretical and Computational Investigations of Fomepizole

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics (MD) simulations are powerful tools for exploring the conformational landscape and dynamic behavior of molecules like fomepizole. While comprehensive MD simulation studies specifically on fomepizole sulfate (B86663) are not widely documented, the principles of these simulations help in understanding the molecule's behavior in different environments.

MD simulations can predict the stability of different conformers of 4-methylpyrazole (B1673528) and its interactions with solvent molecules. For instance, simulations could reveal how the molecule behaves in an aqueous environment, such as the rapid distribution of fomepizole into total body water, which has been observed experimentally. mims.com These computational methods can also be a precursor to docking studies, providing energetically favorable conformations of the ligand before it binds to a protein target.

Density Functional Theory (DFT) Calculations for Electronic Structure and Vibrational Properties

Density Functional Theory (DFT) has been a cornerstone in the theoretical analysis of 4-methylpyrazole. researchgate.netresearchgate.net These calculations are instrumental in determining the molecule's optimized geometric structure, electronic properties, and vibrational frequencies. researchgate.netnih.gov

One key area of investigation is the analysis of the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. researchgate.net For 4-methylpyrazole, the HOMO-LUMO gap has been calculated to understand the charge transfer within the molecule. researchgate.net

Vibrational analysis using DFT, often in conjunction with experimental techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, allows for the precise assignment of vibrational modes. researchgate.netresearchgate.net Theoretical calculations using the B3LYP method with a 6-311++G(d,p) basis set have been successfully used to predict the vibrational spectra of 4-methylpyrazole. researchgate.net This detailed vibrational assignment helps to confirm the molecular structure and understand the bonding characteristics. researchgate.netresearchgate.net

Molecular Electrostatic Potential (MEP) and Fukui Function Analysis for Reactivity Prediction

The reactivity of a molecule can be predicted by examining its electronic properties. The Molecular Electrostatic Potential (MEP) map is a valuable tool that illustrates the charge distribution on the molecule's surface, highlighting electrophilic and nucleophilic sites. researchgate.nettandfonline.com For 4-methylpyrazole, MEP analysis helps to identify the regions most likely to engage in electrostatic interactions, which is crucial for understanding its binding mechanism to alcohol dehydrogenase. researchgate.net

The Fukui function is another descriptor derived from DFT that helps to pinpoint the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. faccts.deresearchgate.net By analyzing the changes in electron density upon the addition or removal of an electron, the Fukui function identifies which atoms are most susceptible to attack. researchgate.netscm.com This analysis has been applied to 4-methylpyrazole to understand its chemical reactivity and interaction with other molecules. researchgate.net

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. nih.gov For 4-methylpyrazole, this analysis has revealed that the crystal structure is primarily stabilized by C-H···H-C contacts. researchgate.net The 2D fingerprint plots derived from the Hirshfeld surface provide a detailed breakdown of these interactions, showing the relative contributions of different types of contacts. researchgate.net This information is vital for understanding the packing of molecules in the solid state and the nature of the forces that hold the crystal together. researchgate.net

Molecular Docking Studies with Alcohol Dehydrogenase and Other Protein Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to another to form a stable complex. researchgate.net In the case of fomepizole, docking studies have been extensively used to investigate its interaction with its primary target, alcohol dehydrogenase (ADH). newdrugapprovals.orgresearchgate.net These studies have confirmed that 4-methylpyrazole binds to the active site of ADH, acting as a competitive inhibitor. newdrugapprovals.orgnewdrugapprovals.org

The docking simulations provide insights into the specific binding mode, including the key amino acid residues involved in the interaction and the binding energy of the complex. researchgate.net For example, studies have shown that fomepizole binds to the heme iron and forms hydrogen bonds with residues like Thr-303 within the active site of human cytochrome P450 2E1, a related enzyme. acs.org These findings are crucial for understanding the mechanism of action of fomepizole and for the design of new, more potent inhibitors.

Analysis of Electron Density Distributions (EDD) and Hole Density Distributions (HDD)

The analysis of electron density distribution (EDD) and hole density distribution (HDD) is a more advanced computational technique used to study electronic excitations. researchgate.net These maps visualize the changes in electron density when a molecule transitions from its ground state to an excited state. For 4-methylpyrazole, EDD and HDD maps have been generated to analyze electron excitation from occupied to unoccupied orbitals, providing insights into the molecule's photophysical properties. researchgate.netijisrt.com This analysis helps to explain the nature of electronic transitions observed in UV-Vis spectra and the intermolecular charge transfer processes that can occur. researchgate.net

Analytical Methodologies for Fomepizole Research

Chromatographic Techniques for Fomepizole and Metabolite Quantification in Biological Matrices

The accurate quantification of fomepizole and its metabolites in biological matrices such as plasma, urine, and tissue is crucial for pharmacokinetic studies and therapeutic monitoring. nih.govresearchgate.net Chromatographic techniques, particularly gas chromatography (GC) and high-performance liquid chromatography (HPLC), are the primary methods employed for this purpose. researchgate.netnih.govnih.gov

Gas chromatography, often coupled with a nitrogen-selective detector (NPD) or a mass spectrometer (MS), provides high sensitivity and specificity for fomepizole analysis. nih.govnih.gov A common procedure involves the extraction of fomepizole and an internal standard, such as 3-methylpyrazole, from the biological sample into an organic solvent like ether. The concentrated extract is then injected into the GC system. nih.gov This methodology has been validated for its reproducibility, with between-day coefficients of variation reported to be less than 6.3%, and a limit of detection (LOD) of 0.2 µg/mL. nih.gov GC-based methods have been successfully used to monitor plasma fomepizole concentrations in patients, ensuring they remain above the therapeutically active level of 0.8 µg/mL. nih.gov

Table 1: GC Method Parameters for Fomepizole Quantification

ParameterValueReference
ColumnCarbowax 20M nih.gov
DetectorNitrogen-Selective Detector (NPD) nih.gov
Internal Standard3-methylpyrazole nih.gov
Linear Range (Plasma)25-1000 ng/mL nih.gov
Linear Range (Urine)0.5-5 µg/mL nih.gov
Recovery (Plasma & Urine)Complete nih.gov
Between-day CV< 6.0% nih.gov
Limit of Detection (LOD)0.2 µg/mL nih.gov

High-performance liquid chromatography, frequently coupled with tandem mass spectrometry (LC-MS/MS), is another powerful tool for the quantification of fomepizole and its metabolites. researchgate.netnih.govmdpi.com This technique combines the separation capabilities of HPLC with the high selectivity and sensitivity of mass spectrometry. researchgate.net A significant metabolite of fomepizole is 4-carboxypyrazole (4-CP), which accounts for approximately 80-85% of the administered dose excreted in the urine. endodocuments.comamericanregent.com Other metabolites include 4-hydroxymethylpyrazole and N-glucuronide conjugates. endodocuments.comamericanregent.com LC-MS/MS methods can be developed to simultaneously quantify fomepizole and these metabolites in a single analytical run. nih.gov Sample preparation for LC-MS/MS often involves a simple protein precipitation step. nih.gov

Spectroscopic Methods (e.g., UV-Vis) in Structural and Electronic Characterization

Spectroscopic techniques, particularly UV-Vis spectroscopy, play a role in the structural and electronic characterization of fomepizole. researchgate.netcaymanchem.com The UV absorption spectrum of fomepizole exhibits a maximum absorption (λmax) at approximately 220 nm in ethanol (B145695). caymanchem.comnewdrugapprovals.org This absorption is attributed to electronic transitions within the pyrazole (B372694) ring. researchgate.net

Computational studies using methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have been employed to analyze the electronic properties and UV-Vis spectra of fomepizole. researchgate.net These theoretical calculations help in understanding the electronic structure, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the nature of electronic excitations. researchgate.net The analysis of the molecular electrostatic potential (MEP) helps in identifying the chemically active sites of the molecule. researchgate.net

Table 2: UV-Vis Absorption Maxima of Fomepizole

Solventλmax (nm)Reference
95% Ethanol220 newdrugapprovals.org
6N HCl226 newdrugapprovals.org

Enzyme Activity Assays for Alcohol Dehydrogenase Inhibition Assessment

Enzyme activity assays are fundamental in evaluating the inhibitory effect of fomepizole on alcohol dehydrogenase (ADH), the enzyme responsible for the metabolism of toxic alcohols like ethylene (B1197577) glycol and methanol (B129727). americanregent.comtga.gov.auavma.org Fomepizole is a potent competitive inhibitor of ADH. americanregent.comnih.gov

These assays typically measure the rate of the ADH-catalyzed reaction in the presence and absence of fomepizole. The reaction velocity is monitored by measuring the change in absorbance at 340 nm, which corresponds to the production of NADH from NAD+. avma.org The inhibitory constant (Ki) is a key parameter determined from these assays, representing the concentration of the inhibitor required to produce 50% inhibition. In vitro studies have shown that fomepizole inhibits human liver ADH with a Ki value of approximately 0.1 µmol/L. americanregent.commedsafe.govt.nz

The assay mixture typically includes the enzyme source (e.g., liver cytosol), the substrate (e.g., ethanol or ethylene glycol), the cofactor NAD+, and a buffer to maintain the optimal pH. avma.org By varying the concentrations of the substrate and inhibitor, detailed kinetic analyses can be performed to determine the mechanism of inhibition. avma.org

Table 3: Inhibitory Constants (Ki) of Fomepizole for Alcohol Dehydrogenase

Enzyme SourceKi (µM)Reference
Human Liver ADH~0.1 americanregent.commedsafe.govt.nz
Human Class I ADH isozymes0.06 - 1.2 tga.gov.au
Dog ADH~0.1 tga.gov.au
Monkey ADH~8 - 9 tga.gov.au
Cat ADH~1 - 3 tga.gov.au

Future Research Directions and Unanswered Questions in Fomepizole Studies

Elucidation of Fomepizole's Interactions with Novel Enzymes and Transporters

While the primary mechanism of fomepizole as an inhibitor of alcohol dehydrogenase is well-documented, its interactions with other enzymes and transporters are not as thoroughly characterized. tga.gov.au Future research should aim to broaden our understanding of these off-target interactions, which could unveil new therapeutic applications or explain certain adverse effects.

Limited data suggest that fomepizole is both an inhibitor and an inducer of cytochrome P450 (CYP) enzymes, particularly CYP2E1. tga.gov.au However, a comprehensive profile of its effects on the entire CYP superfamily is lacking. For instance, studies have indicated the potential for fomepizole to inhibit other CYP enzymes, including CYP1A2, 2B6, 2C, and/or 3A4, as suggested by the inhibition of antipyrine (B355649) clearance in rats. tga.gov.au Fomepizole has also been noted to decrease the metabolism of drugs like benzocaine (B179285) and clozapine, which are metabolized by various CYP enzymes. drugbank.com A systematic investigation into its inhibitory and inductive potential across all major human CYP isoforms is warranted.

Furthermore, there is a significant gap in the literature regarding the interaction of fomepizole with drug transporters. tga.gov.au Transporter proteins play a crucial role in the absorption, distribution, and excretion of numerous drugs. Understanding whether fomepizole is a substrate, inhibitor, or inducer of key transporters, such as P-glycoprotein (P-gp) or organic anion transporters (OATs), could have significant clinical implications for drug-drug interactions.

Enzyme/Transporter FamilyKnown InteractionsUnanswered Questions
Alcohol Dehydrogenase (ADH)Potent competitive inhibitor of Class I ADH isozymes. tga.gov.auAre there clinically relevant interactions with other ADH classes?
Cytochrome P450 (CYP)Inhibitor and inducer of CYP2E1. tga.gov.au Potential inhibition of CYP1A2, 2B6, 2C, 3A4. tga.gov.auWhat is the complete inhibitory and inductive profile across all major CYP isoforms? What are the clinical implications of these interactions?
Drug TransportersNo specific transporter interaction studies have been formally submitted. tga.gov.auIs fomepizole a substrate, inhibitor, or inducer of key drug transporters like P-gp, OATs, or OCTs?
Other EnzymesMay inhibit catalase-dependent ethanol (B145695) oxidation. nih.govWhat are its effects on other metabolic enzymes, such as aldehyde dehydrogenase (ALDH) isoforms or flavin-containing monooxygenases (FMOs)?

Comprehensive Pharmacokinetic Modeling Across Diverse Physiological States in Animal Models

The pharmacokinetic profile of fomepizole has been studied in several animal species, including rats, dogs, and monkeys. tga.gov.au However, these studies have often been limited in scope, and a comprehensive understanding of its pharmacokinetics across diverse physiological states is lacking. tga.gov.au The development of robust pharmacokinetic models in animals is crucial for refining dosing strategies and for extrapolating data to special human populations.

The available data indicate similarities in the metabolic profile between rats, monkeys, and humans, with 4-carboxypyrazole being the primary metabolite. tga.gov.audrugbank.com However, the pharmacokinetic profile in dogs, a species used in pivotal toxicity studies, has not been fully characterized. tga.gov.au Future research should focus on developing physiologically based pharmacokinetic (PBPK) models that can simulate fomepizole's disposition in various animal species under different conditions. These models can help in predicting human pharmacokinetics from preclinical data. researchgate.netnih.gov

Animal ModelKey Pharmacokinetic FindingsResearch Gaps
RatPlasma half-life is dose-dependent. tga.gov.au Qualitatively similar urinary metabolite profile to humans. tga.gov.auComprehensive pharmacokinetic modeling in different physiological states (e.g., pregnancy, liver disease).
DogDose-proportional exposure based on Cmax, but greater than dose-proportional exposure based on AUC with repeated dosing. tga.gov.au Effective in preventing ethylene (B1197577) glycol-induced renal damage. hres.caamericanregent.comLack of data on the metabolism of fomepizole. tga.gov.au
MonkeyEffective in inhibiting methanol (B129727) metabolism to formate (B1220265). hres.caamericanregent.comMore detailed pharmacokinetic studies to support its use as a model for human poisoning.
CatHigher doses may be needed compared to dogs due to differences in ADH inhibition. avma.orgFurther investigation into the metabolism of ethylene glycol by alternative pathways. avma.org

Exploration of Fomepizole's Potential Beyond Primary Indications in Experimental Models

The well-established role of fomepizole as an ADH inhibitor has led to its successful use in toxic alcohol poisonings. However, its inhibitory effects on other enzymes, such as CYP2E1, and its potential to modulate other cellular pathways suggest that it may have therapeutic utility beyond its primary indications. researchgate.net

One promising area is its use as an adjunct in the treatment of acetaminophen (B1664979) overdose. researchgate.netresearchgate.net Fomepizole has been shown to inhibit the formation of the toxic acetaminophen metabolite, N-acetyl-p-benzoquinone imine (NAPQI), by inhibiting CYP2E1. nih.gov In mouse models of acetaminophen-induced liver injury, fomepizole demonstrated a protective effect. nih.gov Further studies in relevant animal models are needed to optimize dosing and timing for this potential indication.

Fomepizole has also been investigated for its neuroprotective effects. In experimental models, it has shown potential in mitigating neuronal damage. frontiersin.orgresearchgate.net For instance, in a mouse model, fomepizole was found to prevent the activation of c-Jun N-terminal kinase (JNK), a pathway involved in cellular stress and apoptosis. researchgate.net The neuroprotective potential of fomepizole warrants further exploration in animal models of neurodegenerative diseases or other forms of neurotoxicity.

Potential IndicationRationale/MechanismSupporting Experimental Evidence
Acetaminophen ToxicityInhibition of CYP2E1, reducing the formation of the toxic metabolite NAPQI. researchgate.netnih.govProtected against acetaminophen-induced hepatotoxicity in mouse models. nih.gov Prevented necrosis in paracetamol-poisoned human hepatocytes. researchgate.net
NeuroprotectionInhibition of cellular stress pathways (e.g., JNK activation). researchgate.netHas been shown to have neuroprotective effects in experimental models. frontiersin.orgresearchgate.net
Diethylene Glycol ToxicityInhibition of ADH, which is involved in the metabolism of diethylene glycol. nih.govShown to be therapeutic in animal models of diethylene glycol toxicity. nih.gov
Adjunctive Cancer TherapyPyrazole (B372694) derivatives have shown pro-apoptotic effects in cancer cell lines. oup.comLimited direct evidence for fomepizole itself in cancer models.

Advanced Computational Approaches for Rational Drug Design and Optimization of Fomepizole Analogues

Computational methods are increasingly being used to accelerate the drug discovery and development process. openaccessjournals.com These approaches can be applied to the rational design and optimization of fomepizole analogues with improved properties, such as enhanced potency, selectivity, or pharmacokinetic profiles.

Molecular docking and density functional theory (DFT) studies have been employed to investigate the binding of fomepizole to alcohol dehydrogenase and to understand its electronic properties. researchgate.netdei.ac.in These computational tools can be used to design novel inhibitors of ADH with potentially higher affinity or different binding kinetics. acs.org For example, molecular dynamics simulations can provide insights into the dynamic interactions between the inhibitor and the enzyme's active site, which can guide the design of more effective analogues. tjnpr.org

Furthermore, quantitative structure-activity relationship (QSAR) studies can be performed on a series of pyrazole derivatives to identify the key structural features that contribute to their inhibitory activity against ADH or other target enzymes. mdpi.com This information can then be used to design new compounds with optimized activity. The development of machine-learning models, such as those used in the FFLUX force field, can also accelerate the training of models to predict the properties of fomepizole and its analogues. chemrxiv.org

Computational ApproachApplication to Fomepizole ResearchPotential Outcomes
Molecular DockingSimulating the binding of fomepizole and its analogues to the active site of ADH and other enzymes. researchgate.nettjnpr.orgIdentification of key binding interactions and prediction of binding affinities for novel compounds.
Density Functional Theory (DFT)Calculating the electronic structure and properties of fomepizole. researchgate.netdei.ac.inUnderstanding the chemical reactivity and stability of fomepizole and its analogues.
Molecular Dynamics (MD) SimulationsSimulating the dynamic behavior of the fomepizole-enzyme complex over time. tjnpr.orgElucidating the mechanism of inhibition and identifying flexible regions of the enzyme that can be targeted.
Quantitative Structure-Activity Relationship (QSAR)Correlating the structural properties of pyrazole derivatives with their biological activity. mdpi.comDevelopment of predictive models to guide the design of more potent and selective inhibitors.
Machine LearningAccelerating the development of force fields and predictive models for molecular properties. chemrxiv.orgFaster and more accurate prediction of the properties of new fomepizole analogues.

Q & A

Q. What is the biochemical mechanism of fomepizole sulfate in inhibiting toxic alcohol metabolism?

Fomepizole competitively inhibits alcohol dehydrogenase (ADH), the enzyme responsible for metabolizing ethylene glycol (EG) and methanol into toxic metabolites (e.g., glycolic acid, formic acid). By blocking ADH, fomepizole prevents the accumulation of these metabolites, thereby mitigating acidosis and organ damage . Methodological Insight: In vitro studies using human hepatocyte models or recombinant ADH enzymes can quantify inhibition kinetics (e.g., IC₅₀ values). Plasma concentration monitoring (target: ≥0.8 mg/L) is critical for validating therapeutic efficacy in preclinical models .

Q. What are the established clinical protocols for fomepizole dosing in ethylene glycol poisoning?

The standard regimen includes a loading dose (15 mg/kg IV), followed by 10 mg/kg every 12 hours for 48 hours, adjusted for hemodialysis. Plasma EG levels <20 mg/dL and normalized arterial pH are endpoints . Methodological Insight: Retrospective analyses of poison center databases (e.g., NPDS) can evaluate adherence to protocols and outcomes. For example, a 2022 NPDS study reported 31.8% of fomepizole cases were for acetaminophen poisoning, suggesting evolving clinical practices .

Q. How does fomepizole’s pharmacokinetics vary in patients with renal impairment?

Fomepizole is metabolized hepatically and excreted renally. Dose adjustments are not typically required for renal impairment, but hemodialysis increases clearance by 45–68%. Methodological Insight: Population pharmacokinetic modeling using nonlinear mixed-effects software (e.g., NONMEM) can assess variability in clearance rates across patient subgroups .

Advanced Research Questions

Q. How can researchers resolve contradictions in fomepizole’s efficacy across different toxicants (e.g., acetaminophen vs. methanol)?

While fomepizole is FDA-approved for EG/methanol poisoning, its use in acetaminophen (APAP) toxicity is off-label but increasing. Contradictions arise from differing mechanisms: APAP toxicity involves cytochrome P450-mediated NAPQI formation, not ADH. Methodological Insight: Preclinical models (e.g., murine APAP overdose studies) can test fomepizole’s impact on glutathione depletion and mitochondrial dysfunction. Clinical data from ToxIC show 1014 APAP cases treated with fomepizole in 2022, but confirmatory RCTs are lacking .

Q. What experimental designs are optimal for evaluating fomepizole as an adjunctive therapy in emerging indications?

Proposed Framework:

  • PICOT Structure:
  • P opulation: Adults with severe APAP poisoning (AST >1000 IU/L).
  • I ntervention: Fomepizole + N-acetylcysteine (NAC).
  • C omparison: NAC alone.
  • O utcome: Reduction in hepatotoxicity (time to ALT normalization).
  • T ime: 72-hour monitoring .
    • Data Sources: Multi-center registries (e.g., ToxIC) or adaptive trial designs to address ethical constraints in RCTs .

Q. How do researchers address variability in fomepizole’s clinical outcomes during mass poisoning outbreaks?

During the 2012–2013 Czech methanol outbreak, fomepizole reduced ethanol monitoring burdens but showed no mortality benefit compared to ethanol. Methodological Insight: Cluster analysis of outbreak data can stratify outcomes by treatment delay, dose adequacy, and comorbidities. For example, 40% of survivors had sequelae despite fomepizole use, highlighting the need for biomarkers of irreversible toxicity .

Methodological Recommendations

  • For Contradictory Data: Apply meta-regression to adjust for confounders (e.g., co-ingestions, treatment delays) in retrospective datasets .
  • For Preclinical Studies: Use isotopic labeling (e.g., ¹⁴C-ethylene glycol) to track metabolite suppression in ADH-inhibited models .
  • For Pharmacokinetics: Leverage physiologically based pharmacokinetic (PBPK) models to simulate dosing in special populations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.